![molecular formula C15H14Cl3NO2S B7463480 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, also known as TCS or triclosan, is a chemical compound that has been widely used as an antimicrobial agent in personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in other applications, such as medical devices, textiles, and plastics. In recent years, there has been growing concern over the potential health and environmental effects of TCS, leading to increased research into its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is thought to involve the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. This compound has also been shown to interact with a variety of enzymes and proteins, including those involved in hormone signaling and metabolism.
Biochemical and Physiological Effects:
Research has shown that this compound can have a variety of biochemical and physiological effects, including alterations in hormone levels, inflammation, and oxidative stress. This compound has been shown to interact with a number of hormone receptors, including those for estrogen, androgen, and thyroid hormones. Some studies have also suggested that this compound can affect the immune system and contribute to the development of allergies and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely used as a tool in laboratory experiments to study bacterial growth and antimicrobial resistance. However, there are also limitations to its use, including potential toxicity and the risk of interfering with other experimental variables. In addition, the use of this compound in laboratory experiments may not accurately reflect its effects in real-world settings.
Direcciones Futuras
There are many potential future directions for research on 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, including the development of alternative antimicrobial agents, the investigation of this compound's effects on the environment and wildlife, and the exploration of its potential therapeutic uses. Additional research is also needed to better understand the mechanisms of action and potential health effects of this compound, as well as its interactions with other chemicals and compounds.
Métodos De Síntesis
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with isopropylphenylsulfonyl chloride in the presence of a base, such as sodium hydroxide. The resulting sulfonamide can then be purified through recrystallization or other methods.
Aplicaciones Científicas De Investigación
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely studied for its antimicrobial properties, as well as its potential effects on human health and the environment. Research has shown that this compound can inhibit the growth of a variety of bacteria, fungi, and viruses, including those that cause dental caries, acne, and skin infections. However, there is also evidence that this compound can contribute to the development of antibiotic resistance and disrupt the natural microbiome of the skin and gut.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDOWBBICTLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

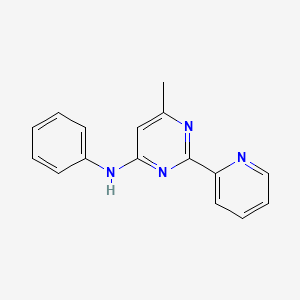
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
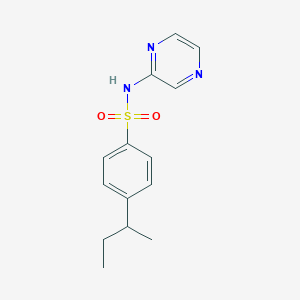

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
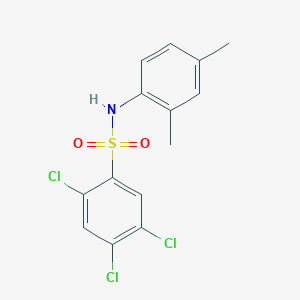


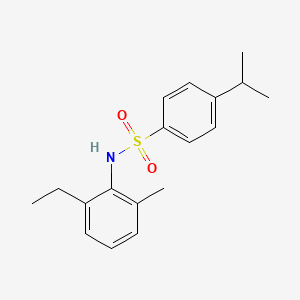
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
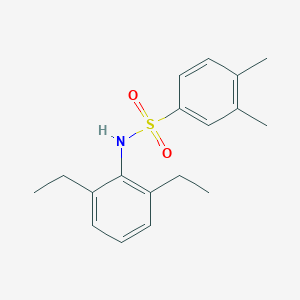

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)